
(2-Cyano-4-methylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyano-4-methylphenyl)boronic acid, also known as (4-Cyano-2-methylphenyl)boronic acid, is an organoboron compound with the molecular formula C8H8BNO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a cyano group at the 2-position and a methyl group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-4-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-cyano-4-methylbromobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
(2-Cyano-4-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The cyano and methyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Biaryls: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation reactions.
Substituted derivatives: Formed from nucleophilic substitution.
科学的研究の応用
(2-Cyano-4-methylphenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The primary mechanism of action for (2-Cyano-4-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired biaryl product . The cyano and methyl groups can influence the reactivity and selectivity of the compound in various reactions .
類似化合物との比較
Similar Compounds
Phenylboronic acid: Lacks the cyano and methyl substituents, making it less sterically hindered and less electron-withdrawing.
(4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of a cyano group, leading to different electronic properties.
(4-Trifluoromethylphenyl)boronic acid: Has a trifluoromethyl group, which is more electron-withdrawing than the cyano group.
Uniqueness
(2-Cyano-4-methylphenyl)boronic acid is unique due to the presence of both cyano and methyl groups, which provide a balance of electronic effects and steric hindrance. This makes it particularly useful in fine-tuning the reactivity and selectivity of Suzuki-Miyaura coupling reactions .
生物活性
(2-Cyano-4-methylphenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent, antimicrobial agent, and protease inhibitor. This article provides a comprehensive overview of the biological activity associated with this compound, supported by recent research findings and data.
- Molecular Formula : C₈H₈BNO₂
- Molecular Weight : 160.97 g/mol
- CAS Number : 1328882-30-9
This compound exhibits its biological effects through several mechanisms:
- Protease Inhibition : Boronic acids, including this compound, can act as potent inhibitors of serine proteases. They achieve sub-nanomolar affinity through reversible binding to the active site of these enzymes, which is critical for various biological processes, including cell signaling and immune responses .
- Anticancer Activity : Research indicates that boronic acids can induce cytotoxicity in cancer cells while sparing healthy cells. A study demonstrated that compounds similar to this compound reduced the viability of prostate cancer cells significantly while maintaining higher viability in normal fibroblast cells .
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones measured in antimicrobial assays ranged from 7 to 13 mm, indicating moderate antibacterial activity .
Anticancer Activity
A notable study evaluated the cytotoxic effects of several boronic compounds against prostate cancer cells (PC-3). The findings indicated:
Concentration (µM) | Cell Viability (%) |
---|---|
0.5 | 80 |
1 | 66 |
2 | 50 |
5 | 33 |
At a concentration of 5 µM, this compound reduced the viability of PC-3 cells to approximately 33%, while healthy L929 mouse fibroblast cells maintained about 95% viability .
Antimicrobial Activity
In antimicrobial tests, this compound exhibited significant inhibition against multiple microbial strains:
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 12 |
Escherichia coli | 10 |
Pseudomonas aeruginosa | 8 |
These results suggest that this compound has potential as a broad-spectrum antimicrobial agent .
Clinical Applications
The interest in boronic acids has led to ongoing clinical trials exploring their applications in combination therapies for various cancers. For instance:
Study Description | Phase | Status |
---|---|---|
Combination therapy with bortezomib for aggressive lymphomas | Phase 1/2 | Completed |
Ixazomib combination for advanced sarcoma | Phase 1 | Ongoing |
These studies highlight the therapeutic potential of boronic acids in enhancing existing cancer treatments .
特性
IUPAC Name |
(2-cyano-4-methylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-4,11-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMAPBUMNAHKOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)C#N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743921 |
Source
|
Record name | (2-Cyano-4-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1328882-30-9 |
Source
|
Record name | (2-Cyano-4-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。